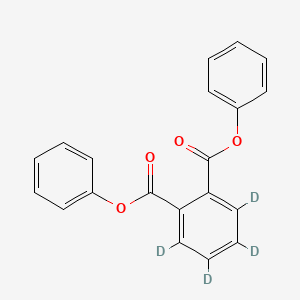
ジフェニルフタレート-d4
概要
説明
Diphenyl phthalate-d4 is a deuterium-labeled version of Diphenyl phthalate . It is used in research and has a molecular weight of 318.32 .
Synthesis Analysis
Phthalates are formed from phthalic acids and alcohols with 1–14 carbon atoms . They are extensively used as additives in the production of plastics and related products . The sample treatment methods of phthalates in water samples mainly include liquid-liquid extraction, liquid-liquid microextraction, solid-phase extraction, solid-phase microextraction, and their derivative techniques .Molecular Structure Analysis
The linear formula of Diphenyl phthalate is C6H4-1,2- (CO2C6H5)2 . It has a molecular weight of 318.32 .Chemical Reactions Analysis
Phthalates can migrate easily from products into the environment and pollute food, water, and air . They can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .Physical And Chemical Properties Analysis
Diphenyl phthalate-d4 is a solid substance at 20°C . It has a molecular weight of 318.33 .科学的研究の応用
環境モニタリング
ジフェニルフタレート-d4: は、様々な生態系におけるフタル酸エステルの存在を監視するために、環境研究において内部標準として頻繁に使用されます。その重水素化された形態は、質量分析法ベースの分析における正確な定量化に不可欠な安定な同位体ラベルを提供します。 このアプリケーションは、産業汚染の影響を評価し、環境安全規制への準拠を確保するために不可欠です .
食品安全分析
食品安全研究では、This compound は、内分泌かく乱物質として知られるフタル酸塩による食品製品の汚染を検出するための信頼できる標準として役立ちます。 分析条件下での化合物の安定性により、複雑な食品マトリックス中のフタル酸塩残留物を試験するための堅牢な方法を開発することができ、消費者の安全を確保します .
材料科学
研究者は、This compound を材料科学分野で使用して、プラスチックからのフタル酸塩の浸出を研究しています。 重水素化された化合物を追跡することにより、科学者は、消費者製品から環境または食品製品への可塑剤の移動パターンをよりよく理解することができます。これは、材料設計と公衆衛生に影響を与えます .
製薬研究
製薬研究では、This compound は、製剤の安定性と完全性を研究するために使用されます。 その存在は、医薬品化合物とプラスチック包装との相互作用を示す可能性があり、これは医薬品製品の安全性と有効性を確保するために不可欠です .
分析方法開発
This compound: は、新しい分析方法の開発に重要な役割を果たします。 内部標準として、それは、環境から生物学的マトリックスに至るまで、さまざまなサンプル中のフタル酸塩を検出するための機器の校正と方法の検証を支援します .
作用機序
Target of Action
Diphenyl phthalate-d4, like other phthalates, primarily targets the endocrine system . These compounds are known as endocrine-disrupting chemicals (EDCs), which can interfere with hormone synthesis, transport, and metabolism . They can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .
Mode of Action
Diphenyl phthalate-d4 interacts with its targets by dysregulating the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process . It interferes with nuclear receptors in various neural structures involved in controlling brain functions and the onset of neurological disorders at the intracellular level .
Biochemical Pathways
The biochemical pathways affected by Diphenyl phthalate-d4 are primarily those involved in neurodevelopment. Phthalates dysregulate the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process . This dysregulation can lead to neurological disorders such as attention-deficit/hyperactivity disorder and autism spectrum disorder .
Pharmacokinetics
It is known that phthalates are absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted in urine . The bioavailability of Diphenyl phthalate-d4 would be influenced by these processes, but specific data is currently unavailable.
Result of Action
The molecular and cellular effects of Diphenyl phthalate-d4’s action are primarily observed in the nervous system. It can induce neurological disorders by interfering with the normal functioning of the endocrine system . This interference can lead to disorders such as attention-deficit/hyperactivity disorder, autism spectrum disorder, and decreased masculine behavior .
Action Environment
The action, efficacy, and stability of Diphenyl phthalate-d4 can be influenced by various environmental factors. Phthalates are known to be persistent in the environment and can be found in air, soil, and water . Their widespread presence in the environment means that exposure can occur through various routes, potentially influencing the action and efficacy of these compounds .
実験室実験の利点と制限
Diphenyl phthalate-d4 has a number of advantages and limitations for lab experiments. One of the main advantages of Diphenyl phthalate-d4 is its low cost, as it is a relatively inexpensive compound. Additionally, it is relatively easy to synthesize, and can be separated from other compounds using column chromatography. However, it is important to note that Diphenyl phthalate-d4 is not very stable, and can be degraded by light and heat. Additionally, it is not very soluble in water, which can limit its use in certain experiments.
将来の方向性
There are a number of future directions for Diphenyl phthalate-d4 research. One potential direction is to further study the mechanism of action of Diphenyl phthalate-d4 and its effects on enzyme-catalyzed reactions. Additionally, further research could be done to develop more efficient methods of synthesizing Diphenyl phthalate-d4, as well as methods of stabilizing the compound. Additionally, further research could be done to identify new applications for Diphenyl phthalate-d4, such as in the study of drug metabolism or in the study of enzyme kinetics. Finally, further research could be done to identify potential risks or side effects associated with the use of Diphenyl phthalate-d4 in laboratory experiments.
Safety and Hazards
特性
IUPAC Name |
diphenyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O4/c21-19(23-15-9-3-1-4-10-15)17-13-7-8-14-18(17)20(22)24-16-11-5-2-6-12-16/h1-14H/i7D,8D,13D,14D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNAQMUDCDVSLT-ZZRPVTOQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2C(=O)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OC2=CC=CC=C2)C(=O)OC3=CC=CC=C3)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101334588 | |
| Record name | Diphenyl Phthalate-3,4,5,6-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101334588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1398065-61-6 | |
| Record name | Diphenyl Phthalate-3,4,5,6-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101334588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3-Dioxo-2-propyl-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl palmitate](/img/structure/B1460501.png)







![2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-ylamine hydrochloride](/img/structure/B1460513.png)




![Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1460522.png)